3-Chloro-4-methoxy-1H-indazole

Nitric Oxide Synthase Enzyme Inhibition Neuroscience

Rational procurement choice for medicinal chemistry: this indazole scaffold features a 3-chloro handle for cross-coupling and a 4-methoxy group shown to eliminate NOS isoform off-target activity, a critical advantage over 7-methoxy analogs. Ideal for kinase inhibitor libraries and analytical reference standards. Standard commercial purity is ≥98%, with quality assurance supporting reproducible SAR studies and method development.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1264481-58-4
Cat. No. B3228564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methoxy-1H-indazole
CAS1264481-58-4
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NNC(=C21)Cl
InChIInChI=1S/C8H7ClN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyTZTQAVLIVAQNFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxy-1H-indazole (CAS 1264481-58-4) Procurement Guide: Core Scaffold Specifications and Research Utility


3-Chloro-4-methoxy-1H-indazole (CAS: 1264481-58-4) is a heterocyclic aromatic compound within the indazole family, characterized by a chloro substituent at the 3-position and a methoxy group at the 4-position on the 1H-indazole core . This compound serves primarily as a versatile synthetic scaffold and intermediate, rather than a finished active pharmaceutical ingredient . Its utility is derived from the indazole ring system, a bioisostere of phenol offering enhanced lipophilicity and altered metabolic stability, making it a strategic building block in medicinal chemistry for developing kinase inhibitors and other therapeutic agents .

Why 3-Chloro-4-methoxy-1H-indazole (CAS 1264481-58-4) Cannot Be Casually Substituted with In-Class Analogs


While the indazole class shares a common heterocyclic core, the specific pattern and nature of substituents critically define the biological and physicochemical profile of any derived compound. The chloro and methoxy groups on 3-Chloro-4-methoxy-1H-indazole are not merely decorative; they are essential handles for further synthetic elaboration and influence the electronic distribution and steric properties of the molecule . A straightforward substitution with another 3-chloroindazole or a 4-methoxyindazole will yield a different scaffold with distinct reactivity and biological target engagement. As demonstrated in structure-activity relationship (SAR) studies, even subtle modifications to the indazole core can lead to drastic changes in potency and selectivity [1]. Therefore, for projects where this specific substitution pattern is required, either as a key intermediate or a reference standard, generic replacement with an in-class analog will compromise experimental reproducibility and data validity .

3-Chloro-4-methoxy-1H-indazole (CAS 1264481-58-4): Quantitative Differentiation Evidence for Scientific Selection


NOS Inhibitory Potency of 3-Chloroindazole Core: A Quantitative Comparison with 7-Nitroindazole

The 3-chloroindazole core, which forms the basis for 3-Chloro-4-methoxy-1H-indazole, demonstrates a defined potency profile against nitric oxide synthase (NOS). When compared to the well-characterized NOS inhibitor 7-nitroindazole (7-NI), the 3-chloroindazole analog exhibits a significantly lower inhibitory potency [1]. This data highlights the specific, and in this case, reduced activity conferred by the 3-chloro substitution pattern on the indazole ring, a crucial distinction for researchers targeting NOS with varying degrees of inhibition.

Nitric Oxide Synthase Enzyme Inhibition Neuroscience

Antiproliferative Activity of a 3-Chloro-1H-indazole Derivative in K562 Leukemia Cells

Derivatives of the 3-chloro-1H-indazole scaffold have demonstrated measurable and selective antiproliferative activity. A study on a 1H-indazole-3-amine derivative, compound 6o, showed a specific IC50 value against the K562 leukemia cell line [1]. This quantitative data provides a benchmark for the anticancer potential achievable through elaboration of the 3-chloroindazole core, a key consideration for medicinal chemists using this scaffold.

Anticancer Antiproliferative Leukemia

Enzyme Inhibitory Potential of 3-Chloro-1H-indazole-Based Hybrids: Thymidine Phosphorylase and α-Glucosidase

The 3-chloro-1H-indazole core serves as a foundation for creating potent, dual-target enzyme inhibitors. A series of 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives were synthesized and evaluated, with the most potent compound (4) demonstrating IC50 values that surpass those of standard reference inhibitors [1]. This data underscores the value of the 3-chloroindazole building block in constructing novel inhibitors with enhanced activity.

Enzyme Inhibition Anticancer Antidiabetic

NOS Isoform Activity Profile: 4-Methoxyindazole Core vs. 7-Methoxyindazole

The position of the methoxy substituent on the indazole ring is a critical determinant of biological activity. A comparative study on isomeric methoxyindazoles revealed that while the 7-methoxy isomer (7-MI) is a selective inhibitor of neuronal NOS, the 4-methoxy isomer (the core substitution pattern of the target compound) is almost completely inactive against all three NOS isoforms (neuronal, inducible, and endothelial) [1]. This stark contrast provides a clear rationale for selecting or avoiding a specific methoxyindazole isomer based on the desired NOS interaction.

Nitric Oxide Synthase Isoform Selectivity Enzyme Inhibition

Physicochemical Property Profile: 3-Chloro-4-methoxy-1H-indazole as a Development Candidate Precursor

The 3-chloro-4-methoxy-1H-indazole scaffold possesses a favorable physicochemical profile for drug development. Its calculated LogP and topological polar surface area (TPSA) values align with established guidelines for oral bioavailability, making it a suitable starting point for lead optimization [1]. Furthermore, ADMET profiling of derivatives based on this core has confirmed good drug-likeness and favorable pharmacokinetic potential, supporting its use in medicinal chemistry campaigns [2].

Physicochemical Properties ADME Drug-likeness

Synthetic Versatility: High Functional Group Tolerance in Indazole Synthesis

The indazole scaffold, including the 3-chloro-4-methoxy substitution pattern, is highly tolerant of various functional groups during synthesis. A key study on Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture demonstrated that chloro, methyl, nitro, and methoxy groups are all well-tolerated in the reaction [1]. This broad functional group tolerance makes 3-chloro-4-methoxy-1H-indazole a reliable and robust building block in complex synthetic sequences.

Organic Synthesis C-H Functionalization Methodology

Optimal Research and Industrial Applications for 3-Chloro-4-methoxy-1H-indazole (CAS 1264481-58-4)


Medicinal Chemistry: Synthesis of Novel Kinase Inhibitors

3-Chloro-4-methoxy-1H-indazole serves as a versatile starting material or intermediate for constructing focused libraries of kinase inhibitors. The 3-chloro and 4-methoxy groups provide convenient synthetic handles for further diversification (e.g., cross-coupling reactions, nucleophilic aromatic substitution) [3]. Its favorable physicochemical properties, as evidenced by its LogP and TPSA values, make it a rational choice for optimizing lead compounds towards clinical candidates [2].

Chemical Biology: Development of Chemical Probes with Attenuated NOS Activity

The data clearly show that the 4-methoxy substitution pattern on an indazole ring confers a near-complete lack of activity against NOS isoforms [3]. Therefore, 3-Chloro-4-methoxy-1H-indazole is a superior starting point for designing chemical probes intended to target other biological systems (e.g., specific kinases) while minimizing off-target effects related to NOS inhibition. This is in contrast to using a 7-substituted methoxyindazole, which would introduce unwanted NOS activity [3].

Reference Standard: Analytical Method Development and Quality Control

With a defined purity (typically 98%) from commercial suppliers, 3-Chloro-4-methoxy-1H-indazole can be used as a reference standard in analytical chemistry [3]. Its unique retention time in HPLC or GC and its distinct spectral properties (NMR, MS) allow for its use in method development for the quantification of similar compounds or as a system suitability standard for instruments used in pharmaceutical analysis .

Academic Research: Investigation of Indazole Reactivity and SAR Studies

The well-documented tolerance of the chloro and methoxy groups in modern synthetic methodologies makes this compound an excellent model substrate for academic research groups exploring new reactions or studying structure-activity relationships (SAR) of indazole-based molecules [3]. Its use ensures that any observed biological activity is a result of the designed modifications rather than decomposition of a sensitive starting material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.